![molecular formula C13H10Cl2 B14642628 1-Chloro-2-[(4-chlorophenyl)methyl]benzene CAS No. 52094-02-7](/img/structure/B14642628.png)
1-Chloro-2-[(4-chlorophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is an organic compound with the molecular formula C13H10Cl2. It is a chlorinated aromatic compound, often used as an intermediate in the synthesis of various chemicals. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, one at the first position and the other at the fourth position of a phenylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced catalysts and reaction conditions helps in minimizing by-products and enhancing the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are benzoic acid derivatives.
Reduction: Benzyl derivatives are the primary products.
Aplicaciones Científicas De Investigación
1-Chloro-2-[(4-chlorophenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-[(4-chlorophenyl)methyl]benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. The electron-withdrawing nature of the chlorine atoms stabilizes the transition state, facilitating the reaction. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar structure but with chlorine atoms at different positions.
1-Chloro-2-methylbenzene: Lacks the phenylmethyl group, making it less complex.
4-Chlorobenzyl chloride: Similar but with a different substitution pattern.
Uniqueness
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms in different positions allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
52094-02-7 |
|---|---|
Fórmula molecular |
C13H10Cl2 |
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
1-chloro-2-[(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9H2 |
Clave InChI |
AQCDSUPSKAXYSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


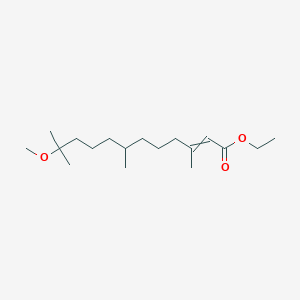

![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
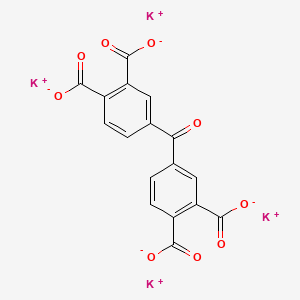
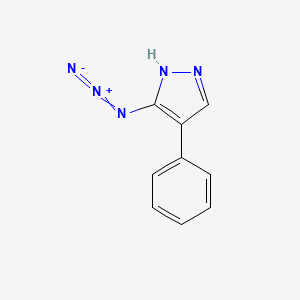
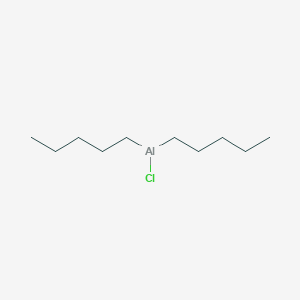

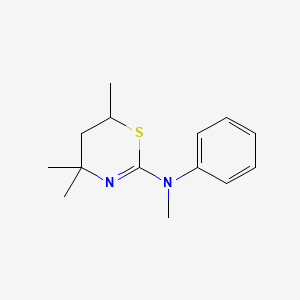
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
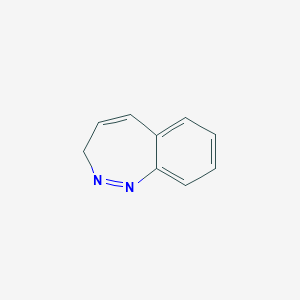
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)

![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
